![molecular formula C48H46O8 B13856628 [(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate is a complex organic compound known for its unique structural properties. This compound features multiple phenylmethoxy groups and benzoyloxy groups, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection steps to ensure the selective formation of the desired product. Common reagents used in the synthesis include benzoyl chloride, phenylmethanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The phenylmethoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, influencing biological pathways and processes. Detailed studies on its binding affinities and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
[(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine: This compound shares similar structural features but differs in its functional groups and overall reactivity.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Another compound with phenylmethoxy groups, used in carbohydrate synthesis.
Uniqueness
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate stands out due to its specific arrangement of benzoyloxy and phenylmethoxy groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in specialized research and industrial applications.
Properties
Molecular Formula |
C48H46O8 |
|---|---|
Molecular Weight |
750.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate |
InChI |
InChI=1S/C48H46O8/c49-47(41-27-15-5-16-28-41)55-36-43(52-32-38-21-9-2-10-22-38)45(53-33-39-23-11-3-12-24-39)46(54-34-40-25-13-4-14-26-40)44(35-51-31-37-19-7-1-8-20-37)56-48(50)42-29-17-6-18-30-42/h1-30,43-46H,31-36H2/t43-,44-,45+,46+/m0/s1 |
InChI Key |
AGBZPBXECJAVQS-LZCGGXSTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


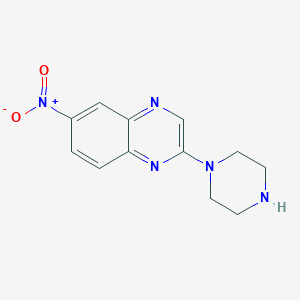



![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
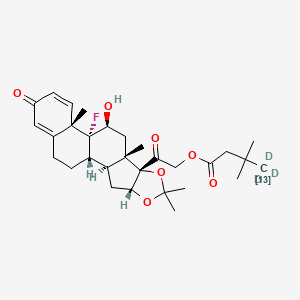
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
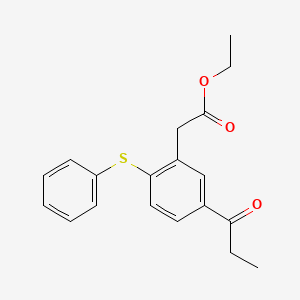
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
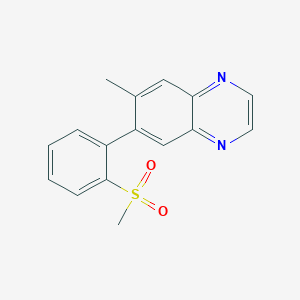
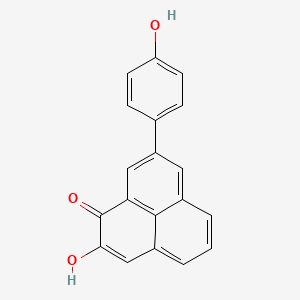
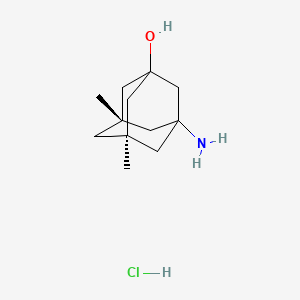
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

